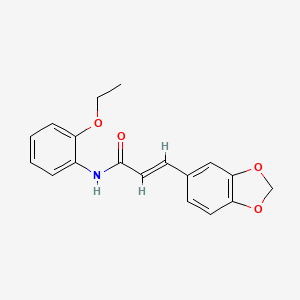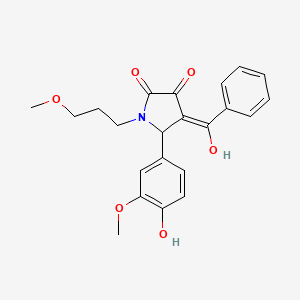![molecular formula C21H22ClN3O2 B11636015 Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-4-{[4-(ジメチルアミノ)フェニル]アミノ}-8-メチルキノリン-3-カルボン酸エチルは、キノリンコア構造を持つ複雑な有機化合物です。
合成方法
合成経路および反応条件
6-クロロ-4-{[4-(ジメチルアミノ)フェニル]アミノ}-8-メチルキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
キノリンコアの形成: キノリンコアは、アニリン誘導体とケトンを酸性または塩基性触媒の存在下で縮合させるフリーデル・クラフツ反応によって合成できます。
アミノ化: 4-(ジメチルアミノ)アニリンによる4位のジアミノ化は、求核置換反応によって行うことができます。
エステル化: 最終段階では、カルボン酸基を硫酸や塩酸などの酸触媒の存在下でエタノールとエステル化します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されます。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、反応パラメータの正確な制御のための自動システムの使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Amination: The 4-position amination with 4-(dimethylamino)aniline can be carried out using nucleophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
化学反応の分析
反応の種類
6-クロロ-4-{[4-(ジメチルアミノ)フェニル]アミノ}-8-メチルキノリン-3-カルボン酸エチルは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: キノリン環のさまざまな位置で、求核置換反応と求電子置換反応が発生する可能性があります。
一般的な試薬および条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: パラジウムや銅などの触媒の存在下で、アミンやチオールなどの求核剤。
生成される主要な生成物
酸化: キノリンN-オキシドの形成。
還元: 還元されたキノリン誘導体の形成。
置換: さまざまな官能基を有する置換キノリン誘導体の形成。
科学的研究の応用
6-クロロ-4-{[4-(ジメチルアミノ)フェニル]アミノ}-8-メチルキノリン-3-カルボン酸エチルは、科学研究においていくつかの応用があります。
医薬品化学: DNAと相互作用し、細胞増殖を阻害する能力があるため、抗がん剤としての可能性が研究されています。
有機合成: この化合物は、より複雑な分子の合成のための構成要素として機能します。
材料科学: 有機半導体や発光ダイオード(LED)の開発に使用されています。
作用機序
6-クロロ-4-{[4-(ジメチルアミノ)フェニル]アミノ}-8-メチルキノリン-3-カルボン酸エチルの作用機序には、DNAや酵素などの分子標的との相互作用が含まれます。この化合物はDNAにインターカレーションしてその構造と機能を破壊し、DNA複製と転写の阻害につながります。さらに、細胞増殖経路に関与する酵素を阻害し、その潜在的な抗がん活性に貢献します。
類似の化合物との比較
類似の化合物
クロロキン: 同様のキノリンコア構造を持つ、よく知られた抗マラリア薬。
キノリン-3-カルボン酸誘導体: 同様の構造的特徴と潜在的な生物学的活性を有する化合物。
独自性
6-クロロ-4-{[4-(ジメチルアミノ)フェニル]アミノ}-8-メチルキノリン-3-カルボン酸エチルは、その特定の置換パターンにより、独特の化学的および生物学的特性が付与されます。キノリンコア、ジメチルアミノ基、エステル官能基を組み合わせることで、研究および産業におけるさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline core structure.
Quinoline-3-carboxylate derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a dimethylamino group and an ester functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H22ClN3O2 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
ethyl 6-chloro-4-[4-(dimethylamino)anilino]-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22ClN3O2/c1-5-27-21(26)18-12-23-19-13(2)10-14(22)11-17(19)20(18)24-15-6-8-16(9-7-15)25(3)4/h6-12H,5H2,1-4H3,(H,23,24) |
InChIキー |
PNWQQQPFJFMHLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)N(C)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)
![(6Z)-5-imino-2-methyl-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635947.png)
![6-chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11635948.png)
![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)
![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)

![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)

![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)
